N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide
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Overview
Description
N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide is a complex organic compound with potential biomedical applications. It features a unique structure that includes a furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system, which is notable for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring: This step involves the reaction of appropriate silane precursors under controlled conditions to form the trioxadisilocin ring.
Hydroxylation: Introduction of the hydroxyl group at the 9th position is achieved through selective oxidation.
Pyrimidinylation: The pyrimidine ring is introduced via a condensation reaction with a suitable pyrimidine derivative.
Benzamidation: The final step involves the coupling of the pyrimidine derivative with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It holds promise as a therapeutic agent for treating specific disorders, though further research is needed to establish its efficacy and safety.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety are likely involved in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide
- N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furan[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide
Uniqueness
The uniqueness of N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide lies in its specific structural features, such as the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system and the combination of hydroxyl, pyrimidine, and benzamide groups. These features confer unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIAUHQTSCWVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N3O7Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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